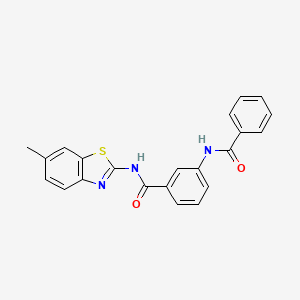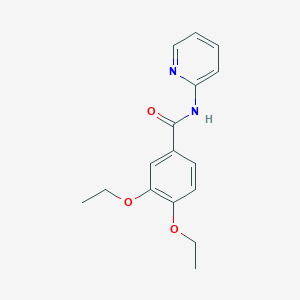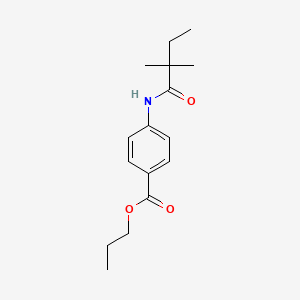
N-(4,6-dimethylpyrimidin-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethylpyrimidin-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrimidine ring, an oxazole ring, and a carboxamide group, making it a versatile molecule for chemical synthesis and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dimethylpyrimidine-2-amine with 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid under suitable conditions to form the desired compound . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for scaling up the synthesis while maintaining product purity and consistency.
化学反応の分析
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted oxazole derivatives with new functional groups replacing the carboxamide group.
科学的研究の応用
N-(4,6-dimethylpyrimidin-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
作用機序
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of dihydropteroate synthetase, thereby interfering with folate biosynthesis and exhibiting antibacterial activity .
類似化合物との比較
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of pyrimidine and oxazole rings, which imparts distinct chemical and biological properties
特性
分子式 |
C17H16N4O2 |
|---|---|
分子量 |
308.33 g/mol |
IUPAC名 |
N-(4,6-dimethylpyrimidin-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c1-10-9-11(2)19-17(18-10)20-16(22)14-12(3)23-21-15(14)13-7-5-4-6-8-13/h4-9H,1-3H3,(H,18,19,20,22) |
InChIキー |
JUPRBGTUJUERSD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-3-phenyl-N-[4-(propylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14960579.png)

![N-(4-butylphenyl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B14960584.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide](/img/structure/B14960589.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B14960594.png)



![4-[(3-Fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B14960614.png)
![2-(4-chlorophenoxy)-2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B14960630.png)

![4-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B14960641.png)
![4-(acetylamino)-5-chloro-2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14960655.png)

